molecular formula C11H22N2O2 B12441882 (S)-3-Boc-3-methylaminopiperidine

(S)-3-Boc-3-methylaminopiperidine

Cat. No.: B12441882
M. Wt: 214.30 g/mol
InChI Key: CAYDBSFSSDWEDD-NSHDSACASA-N
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Description

(S)-3-Boc-3-methylaminopiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group attached to the piperidine ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Boc-3-methylaminopiperidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available piperidine.

    Protection: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Methylation: The protected piperidine is then subjected to methylation. This can be done using methyl iodide (CH3I) or methyl triflate (CH3OTf) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Boc-3-methylaminopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-methylated derivatives.

Scientific Research Applications

(S)-3-Boc-3-methylaminopiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Boc-3-methylaminopiperidine involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the piperidine ring and methyl group facilitate binding to target molecules. The compound can act as a ligand, modulating the activity of enzymes and receptors through non-covalent interactions.

Comparison with Similar Compounds

    (S)-3-Boc-3-aminopiperidine: Lacks the methyl group, leading to different reactivity and binding properties.

    (S)-3-Boc-4-methylaminopiperidine: The methyl group is attached to the fourth position, altering its steric and electronic properties.

    (S)-3-Boc-3-ethylaminopiperidine: Contains an ethyl group instead of a methyl group, affecting its hydrophobicity and reactivity.

Uniqueness: (S)-3-Boc-3-methylaminopiperidine is unique due to the specific positioning of the Boc group and the methyl group on the piperidine ring. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (3S)-3-(methylamino)piperidine-3-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m0/s1

InChI Key

CAYDBSFSSDWEDD-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]1(CCCNC1)NC

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCNC1)NC

Origin of Product

United States

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